α-Chymotrypsin Inhibitory Potency: Meta-Bromo vs. Ortho-Bromo (26.6-Fold Selectivity Window)
The meta-bromo isomer (target compound, compound 28) exhibits an IC₅₀ of 500,000 nM (500 µM) against bovine α-chymotrypsin, which is 26.6-fold weaker than the ortho-bromo isomer 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (compound 6), which records an IC₅₀ of 18,800 nM (18.8 µM) under identical assay conditions [1][2]. This graded potency difference maps directly to the SAR rule established in the Marasini 2017 study: ortho > meta > para for inhibitory potential, driven by electronic and steric effects of the halogen substituent on the 2-aryl ring [3].
| Evidence Dimension | α-Chymotrypsin inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 500,000 nM (500 µM) |
| Comparator Or Baseline | 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one (ortho-bromo): IC₅₀ = 18,800 nM (18.8 µM) |
| Quantified Difference | 26.6-fold higher IC₅₀ (weaker inhibition) for meta-bromo vs. ortho-bromo |
| Conditions | 50 mM Tris-HCl buffer, pH 7.6, 10 mM CaCl₂; α-chymotrypsin from bovine pancreas; substrate SPpNA; 25°C |
Why This Matters
The 26.6-fold potency differential enables researchers to select the meta-bromo isomer for applications requiring partial or modulatory enzyme inhibition rather than near-complete active-site blockade, reducing the risk of stoichiometric off-target serine hydrolase acylation in complex proteomes.
- [1] BindingDB. BDBM222138: 2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one (28). IC₅₀ = 5.00E+5 nM. Assay: α-chymotrypsin inhibition, 50 mM Tris-HCl pH 7.6, 10 mM CaCl₂. Deposited from Marasini et al. (2017). View Source
- [2] BindingDB. BDBM50289006: 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one (6). IC₅₀ = 1.88E+4 nM. Assay: α-chymotrypsin inhibition, 50 mM Tris-HCl pH 7.6, 10 mM CaCl₂. Deposited from Marasini et al. (2017). View Source
- [3] Marasini BP, Rahim F, Perveen S, Karim A, Mohammed Khan K, Atta-Ur-Rahman, Choudhary MI. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorg Chem. 2017;70:210-221. doi:10.1016/j.bioorg.2017.01.001 View Source
